molecular formula C16H24N2O3S B6507084 N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide CAS No. 899996-97-5

N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B6507084
CAS No.: 899996-97-5
M. Wt: 324.4 g/mol
InChI Key: YUCNQKXLDAOIBX-UHFFFAOYSA-N
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Description

N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide can be compared with other piperidine derivatives such as:

  • N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}acetamide
  • N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}propionamide
  • N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}butyramide

These compounds share similar structural features but differ in their side chains, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the piperidine and benzamide moieties, which may confer distinct pharmacological properties .

Properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-10-14(2)12-18(11-13)22(20,21)9-8-17-16(19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCNQKXLDAOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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